

basic reactivity of 3,3-dimethyl-2-pentanone

carbonyl group

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Compound of Interest

Compound Name: 3,3-Dimethyl-2-pentanone

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An In-Depth Technical Guide to the Carbonyl Reactivity of **3,3-Dimethyl-2-Pentanone**

Abstract

3,3-Dimethyl-2-pentanone, also known as methyl tert-pentyl ketone, is a sterically hindered ketone that serves as a valuable model for studying the interplay of electronic effects and steric hindrance in carbonyl chemistry. Its structure, featuring a quaternary carbon atom adjacent to the carbonyl group, significantly influences its reactivity. This guide provides a comprehensive overview of the fundamental reactivity of the carbonyl group in **3,3-dimethyl-2-pentanone**, including nucleophilic addition, enolate formation, reduction, and oxidation reactions. Detailed experimental protocols and quantitative data are presented to support the discussion, making this a vital resource for researchers, scientists, and professionals in drug development and organic synthesis.

Physicochemical and Spectroscopic Properties

The distinct structure of **3,3-dimethyl-2-pentanone** gives rise to its specific physical and spectroscopic characteristics. The gem-dimethyl group at the C3 position is a defining feature that governs its chemical behavior.^[1]

Table 1: Physicochemical Properties of **3,3-Dimethyl-2-Pentanone**

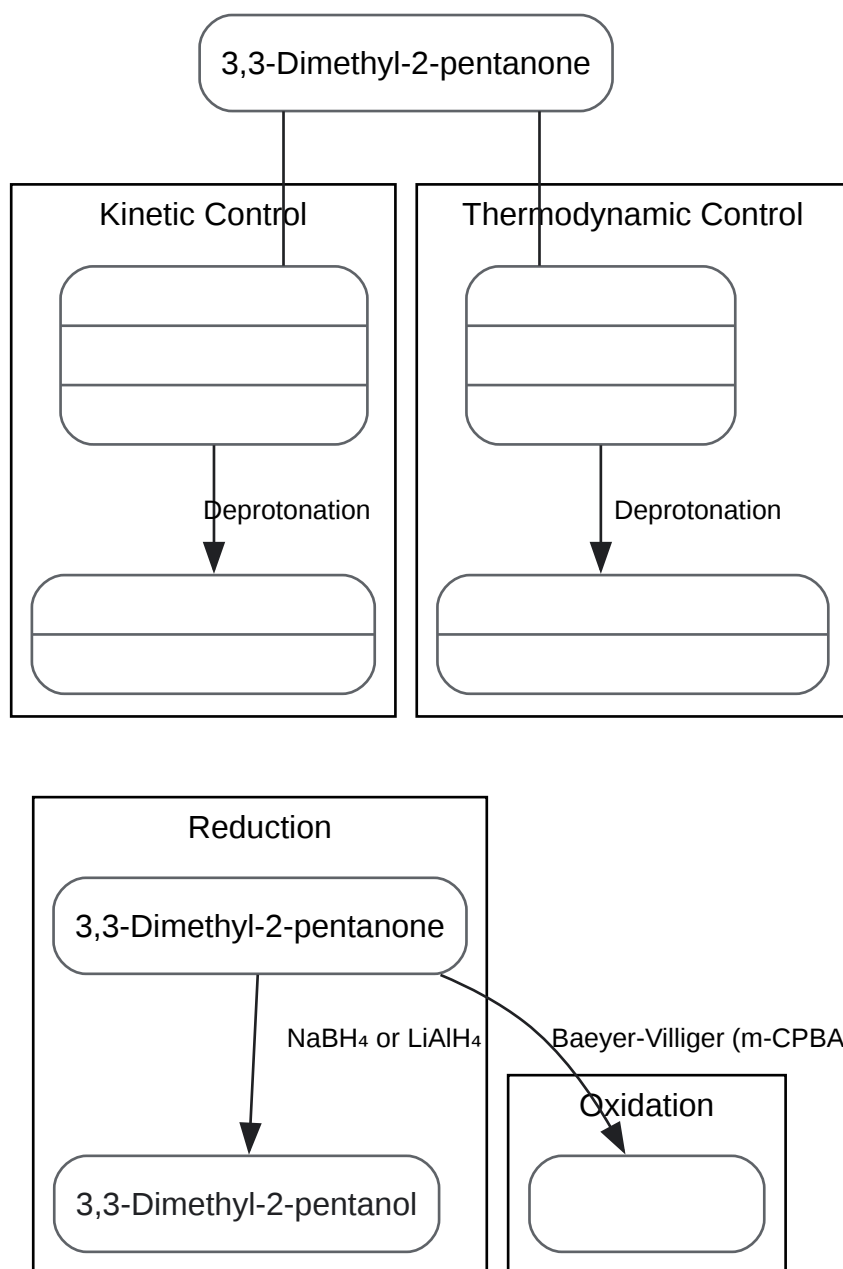
Property	Value	Reference
CAS Number	20669-04-9	[2][3][4]
Molecular Formula	C ₇ H ₁₄ O	[1][2][4]
Molecular Weight	114.19 g/mol	[1][2][4]
IUPAC Name	3,3-dimethylpentan-2-one	[2][3]
Boiling Point	131-132 °C	[5]
Density	0.808 g/cm ³	[5]

Table 2: Key Spectroscopic Data for **3,3-Dimethyl-2-Pentanone**

Spectroscopic Technique	Characteristic Feature	Value/Range
¹³ C NMR	Carbonyl Carbon (C=O) Signal	210–215 ppm[1]
¹³ C NMR	Quaternary Carbon (C3) Signal	25–30 ppm[1]
Infrared (IR) Spectroscopy	Carbonyl (C=O) Stretch	Strong absorption band

Fundamental Carbonyl Reactivity: The Influence of Steric Hindrance

The reactivity of **3,3-dimethyl-2-pentanone** is dominated by the electrophilic nature of its carbonyl carbon, a result of the polarization of the carbon-oxygen double bond.[1] This makes it a target for nucleophilic attack. However, a defining characteristic of this molecule is the significant steric hindrance imposed by the gem-dimethyl group at the adjacent α-position (C3). [1] This bulky tert-pentyl group shields the carbonyl carbon, impeding the approach of nucleophiles and reducing reaction rates compared to less hindered ketones.[1] This steric effect is a critical factor in determining the efficiency and selectivity of its reactions.



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